molecular formula C18H21NO2S B12510896 N-(4-((2-(3-Ethylphenoxy)ethyl)thio)phenyl)acetamide

N-(4-((2-(3-Ethylphenoxy)ethyl)thio)phenyl)acetamide

Cat. No.: B12510896
M. Wt: 315.4 g/mol
InChI Key: RDIKELUCPVDRLU-UHFFFAOYSA-N
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Description

N-(4-((2-(3-Ethylphenoxy)ethyl)thio)phenyl)acetamide is a sulfur-containing acetamide derivative characterized by a thioether linkage and a 3-ethylphenoxyethyl substituent.

Properties

Molecular Formula

C18H21NO2S

Molecular Weight

315.4 g/mol

IUPAC Name

N-[4-[2-(3-ethylphenoxy)ethylsulfanyl]phenyl]acetamide

InChI

InChI=1S/C18H21NO2S/c1-3-15-5-4-6-17(13-15)21-11-12-22-18-9-7-16(8-10-18)19-14(2)20/h4-10,13H,3,11-12H2,1-2H3,(H,19,20)

InChI Key

RDIKELUCPVDRLU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)OCCSC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((2-(3-Ethylphenoxy)ethyl)thio)phenyl)acetamide typically involves the following steps:

    Formation of the Thioether Linkage: The initial step involves the reaction of 3-ethylphenol with 2-chloroethyl thioether under basic conditions to form 2-(3-ethylphenoxy)ethyl thioether.

    Acetamide Formation: The resulting thioether is then reacted with 4-aminophenyl acetamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification Techniques: Employing advanced purification techniques such as recrystallization and chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(4-((2-(3-Ethylphenoxy)ethyl)thio)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids), halogenating agents (bromine, chlorine).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-(4-((2-(3-Ethylphenoxy)ethyl)thio)phenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-((2-(3-Ethylphenoxy)ethyl)thio)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The thioether and phenoxy groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2-(4-Ethylphenoxy)-N-(4-methylphenyl)-N-(2-thienylmethyl)acetamide
  • Key Differences : Incorporates a thienylmethyl group and a 4-methylphenyl substituent instead of the thioether-linked phenyl group in the target compound.
  • Implications : The thienylmethyl group may enhance aromatic stacking interactions, while the 4-methylphenyl group could increase lipophilicity compared to the unsubstituted phenyl ring in the target compound .
N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide Derivatives (e.g., 5i–5o)
  • Key Differences: Feature a morpholinosulfonyl group instead of the thioether linkage.
  • Physical Properties: For example, compound 5k (N-(4-(Morpholinosulfonyl)phenyl)-2-(p-tolylamino)acetamide) has a melting point of 225–227°C, indicating higher crystallinity compared to thioether-based analogs.
Chlorinated/Hydroxylated Acetamides (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide)
  • Key Differences : Chlorine and hydroxyl substituents introduce electronegative and hydrogen-bonding capabilities.
Triazole-Containing Acetamides (e.g., 7a–e from )
  • Key Differences: Include a 1,2,4-triazole ring and hydroxyimino groups.
  • Synthesis : Prepared via reflux with hydroxylamine hydrochloride, a method distinct from thioether synthesis. The triazole ring may enhance stability or metal-binding capacity .

Comparative Physical and Spectral Data

Compound Name Substituents Melting Point (°C) Key Spectral Features (NMR/IR)
Target Compound 3-Ethylphenoxyethylthio, phenyl Not reported Likely δ ~7.5 ppm (aromatic H), ~2.5 ppm (S-CH2)
5k () Morpholinosulfonyl, p-tolylamino 225–227 1H-NMR: δ 7.8 (s, 1H, SO2), 2.3 (s, 3H, CH3)
N-(3-chloro-4-hydroxyphenyl)acetamide Cl, OH Not reported 13C-NMR: δ 168 (C=O), 125–135 (chlorinated aryl)
7a () Triazole, hydroxyimino Not reported IR: 1660 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N)

Biological Activity

N-(4-((2-(3-Ethylphenoxy)ethyl)thio)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 853697-09-3
  • Molecular Formula : C₁₈H₂₁NO₂S
  • Molecular Weight : 315.43 g/mol
  • Boiling Point : 524.0 ± 40.0 °C (predicted)

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thioether linkage and subsequent acetamide formation. The compound can be synthesized using established methods for creating thioether derivatives, followed by acylation to introduce the acetamide functional group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, derivatives containing similar structural motifs have shown promising antiproliferative activity against various cancer cell lines.

  • Case Study: Antiproliferative Activity
    • A series of thiazole derivatives were evaluated for their ability to inhibit cancer cell growth. Compounds with similar substituents to this compound exhibited significant activity against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer). The best-performing compounds demonstrated IC50 values in the low micromolar range, indicating potent activity .

Antimicrobial Activity

The antimicrobial properties of related acetamide derivatives have also been explored. In one study, compounds with structural similarities were tested against both Gram-positive and Gram-negative bacteria.

  • Case Study: Antibacterial Activity
    • The antibacterial activity was assessed using diffusion methods against Staphylococcus aureus and Escherichia coli. Compounds demonstrated varying degrees of inhibition compared to standard antibiotics like ciprofloxacin. For instance, certain derivatives showed effective inhibition zones, suggesting potential as antibacterial agents .

The proposed mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Some derivatives promote programmed cell death in cancer cells through the activation of caspases, which are crucial for apoptosis .

Data Table: Biological Activities Overview

Activity TypeCell Line/BacteriaIC50/Zone of InhibitionReference
AnticancerA549 (Lung Cancer)Low micromolar
AnticancerHeLa (Cervical Cancer)Low micromolar
AntibacterialStaphylococcus aureusEffective inhibition
AntibacterialEscherichia coliEffective inhibition

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